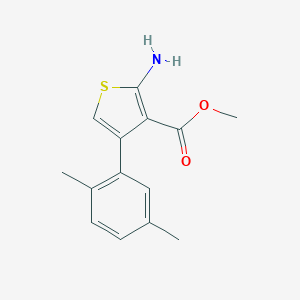

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .

Synthesis Analysis

The synthesis of “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” involves several steps. In one method, it may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . In another method, a Gewald reaction using propionaldehyde, sulfur, and malononitrile formed the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” is characterized by a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The InChI code for this compound is 1S/C14H16NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7,18H,15H2,1-3H3 .Chemical Reactions Analysis

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” can undergo several chemical reactions. For instance, it may be used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one via reaction with formamide . In another reaction, the amino group was reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” has a molecular weight of 261.34 . It is a solid at room temperature .科学的研究の応用

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of various thiophene derivatives. For instance, a study reported the efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, highlighting the compound's role in producing complex thiophene structures (Sahu et al., 2015).

- Crystallographic analysis of the compound revealed its structural composition, including the thiophene ring with a 2-amino group and a 3-methyl ester group, providing insights into its molecular geometry and interactions (Vasu et al., 2004).

Applications in Dyeing and Polymer Chemistry

- Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate derivatives have been used to develop novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating their utility in textile applications (Iyun et al., 2015).

- In polymer chemistry, the compound's derivatives have been incorporated into polythiophene-based conjugated polymers for sensing applications, including the detection of metal ions and amino acids in aqueous solutions (Guo et al., 2014).

Utility in Pharmaceutical and Chemical Research

- Thiophene derivatives like methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate are significant in the development of various pharmaceuticals and chemicals due to their versatile biological activities, including antimicrobial properties (Prasad et al., 2017).

作用機序

- Given its structure, it likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a transition metal-catalyzed carbon–carbon bond-forming reaction that involves organoboron reagents and palladium catalysts .

Target of Action

Pharmacokinetics

将来の方向性

The future directions for “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, new methods of synthesis could be explored to improve the efficiency and yield of the compound .

特性

IUPAC Name |

methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJZCTOWRDLENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352748 |

Source

|

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

CAS RN |

350990-26-0 |

Source

|

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-N-(3-{[3-(4-methylphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B442519.png)

![1,4-Bis[3-(3,4-dimethoxyphenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442521.png)

![4-chloro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442523.png)

![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)

![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)

![N-[4-(1-naphthoylamino)cyclohexyl]-1-naphthamide](/img/structure/B442537.png)

![11-(4-chlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442542.png)